molecular formula C7H5BrCl2N2 B11781022 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine

Cat. No.: B11781022
M. Wt: 267.93 g/mol
InChI Key: GROQFVIIOYLCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine: is an organic compound with the molecular formula C7H5BrCl2N2 and a molecular weight of 267.94 g/mol It is a pyrimidine derivative characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine typically involves multi-step reactions. One common method involves the bromination and chlorination of 2-cyclopropylpyrimidine. The reaction conditions often include the use of brominating and chlorinating agents such as bromine and chlorine gas, respectively . The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-2-cyclopropylpyrimidine
  • 5-Bromo-4-cyclopropylpyrimidine

Comparison: Compared to similar compounds, 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The cyclopropyl group also adds to its distinct properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.93 g/mol

IUPAC Name

5-bromo-4,6-dichloro-2-cyclopropylpyrimidine

InChI

InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2

InChI Key

GROQFVIIOYLCJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.